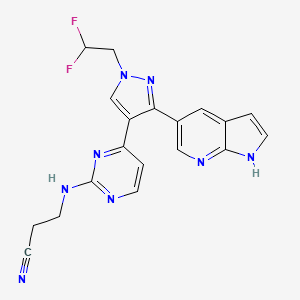
Incyclinide
Overview
Description
Mechanism of Action
Incyclinide, also known as Metastat, is a chemically modified tetracycline antibiotic . Despite its origins, it lacks antibiotic properties . Instead, it has been investigated for the treatment of various conditions, including rosacea, tumors, allergic and inflammatory diseases .
Target of Action
The primary target of this compound is matrix metalloproteinases (MMPs) . MMPs are enzymes that play a crucial role in tissue remodeling and cellular behavior, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .
Mode of Action
This compound inhibits MMPs . By doing so, it can regulate the activities of these enzymes and prevent them from contributing to pathological processes such as inflammation and tumor growth .
Biochemical Pathways
It is known that mmps are involved in various biochemical pathways, including those related to inflammation and tumor growth . Therefore, by inhibiting MMPs, this compound could potentially affect these pathways .
Result of Action
This compound’s inhibition of MMPs can lead to a variety of molecular and cellular effects. For example, it has been shown to suppress prostate cancer, colon adenocarcinoma, and melanoma invasiveness in cell culture . In animal studies, centrally infused this compound was found to attenuate microglial mediated neuroinflammation in the paraventricular nucleus of the hypothalamus and sympathetic activation in angiotensin II-induced hypertension .
Biochemical Analysis
Biochemical Properties
Incyclinide interacts with matrix metalloproteinases, a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes . Unlike traditional tetracyclines, this compound lacks antibiotic properties .
Cellular Effects
This compound has been shown to attenuate microglial mediated neuroinflammation in the paraventricular nucleus of the hypothalamus and sympathetic activation in angiotensin II-induced hypertension . This was also associated with unique changes in gut microbial communities and profound attenuation of gut pathology in animal models of hypertension .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of matrix metalloproteinases . These enzymes play a crucial role in many cellular processes, including cell proliferation, migration (adhesion/dispersion), differentiation, angiogenesis, apoptosis, and host defense .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COL-3 involves the chemical modification of tetracycline. The process typically includes the removal of the dimethylamino group from the tetracycline molecule, resulting in the formation of 4-dedimethylaminosancycline. This modification is achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions .
Industrial Production Methods
Industrial production of COL-3 follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency liquid chromatography for the purification of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
COL-3 undergoes various chemical reactions, including:
Oxidation: COL-3 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the COL-3 molecule.
Substitution: Substitution reactions can introduce new functional groups into the COL-3 structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of COL-3 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
COL-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chemical modifications and reactions.
Biology: Investigated for its effects on cellular processes, including inflammation and oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Comparison with Similar Compounds
Similar Compounds
Doxycycline: A parent compound of COL-3, known for its antibacterial properties.
Minocycline: Another tetracycline derivative with anti-inflammatory effects.
Tigecycline: A tetracycline antibiotic with broad-spectrum activity.
Uniqueness of COL-3
COL-3 is unique due to its lack of antibacterial activity, which allows it to be used in non-antibiotic applications. Its potent anti-metalloproteinase and anti-inflammatory activities make it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQRXRBIHVLGI-OWXODZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032905 | |
| Record name | Incyclinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15866-90-7 | |
| Record name | Incyclinide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Incyclinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Incyclinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INCYCLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Metastat?
A1: Metastat is a matrix metalloproteinase (MMP) inhibitor. [] MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix, which is important for tumor invasion and metastasis. [] By inhibiting MMPs, Metastat aims to impede the spread of cancer cells. []
Q2: How does ionizing radiation interact with Metastat in affecting tumor growth?
A2: Research suggests that ionizing radiation can stimulate tumor cell survival pathways and promote angiogenesis, potentially enhancing tumor growth. [] Metastat, when administered concurrently with radiation, was found to inhibit these radiation-induced effects, leading to a synergistic tumor growth reduction. []
Q3: What is the role of Vascular Endothelial Growth Factor (VEGF) in the interaction between Metastat and ionizing radiation?
A3: Studies show that ionizing radiation can induce the secretion of VEGF by tumor cells, which further contributes to angiogenesis and tumor progression. [] Metastat has been observed to inhibit this radiation-induced VEGF secretion, further contributing to its anti-tumor effects. []
Q4: What is the molecular structure of Metastat (Incyclinide)?
A4: Unfortunately, the provided research abstracts do not contain specific information about the molecular formula, weight, or spectroscopic data of Metastat (this compound). Further research in chemical databases or scientific literature is recommended for this information.
Q5: Are there any studies on the material compatibility and stability of Metastat under various conditions?
A5: The provided abstracts do not offer specific details on the material compatibility and stability of Metastat. This information would be crucial for understanding its behavior and potential applications in different environments. Further investigation into dedicated material science studies or the manufacturer's documentation might provide more insights.
Q6: How do structural modifications of Metastat affect its activity, potency, and selectivity?
A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Metastat. Investigating the impact of structural modifications on its activity, potency, and selectivity would require accessing full research articles or conducting further experimental investigations.
Q7: What is known about the pharmacokinetics and pharmacodynamics of Metastat?
A7: The provided abstracts do not provide detailed information regarding the absorption, distribution, metabolism, excretion (ADME), and in vivo activity of Metastat. Consulting relevant pharmacology research or the drug's prescribing information would be necessary for this data.
Q8: Are there any in vitro or in vivo studies demonstrating the efficacy of Metastat in specific cancer models?
A8: While the provided research highlights Metastat's ability to inhibit MMPs and impact tumor growth, [] specific details about in vitro cell-based assays or in vivo animal model studies are not provided in the abstracts. Accessing full research articles would be necessary for a comprehensive understanding of its efficacy in various cancer models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


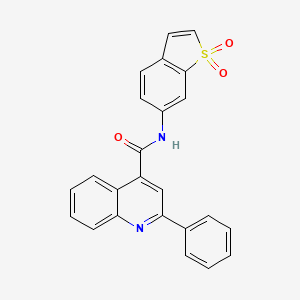
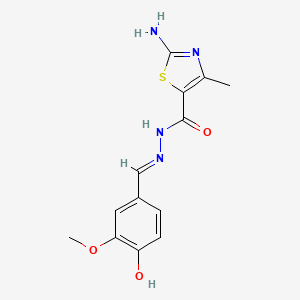
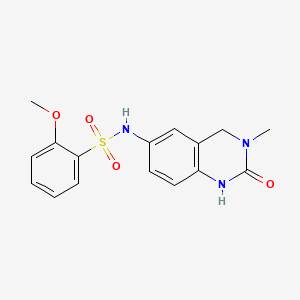
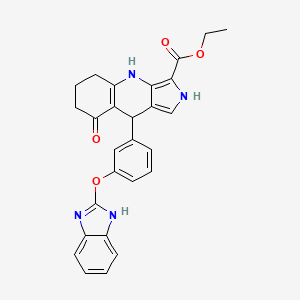

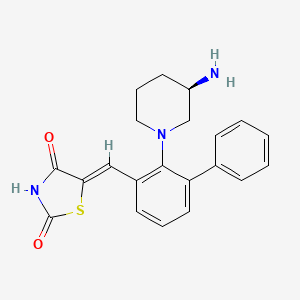

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
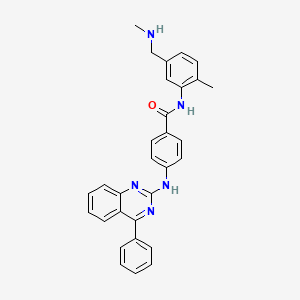
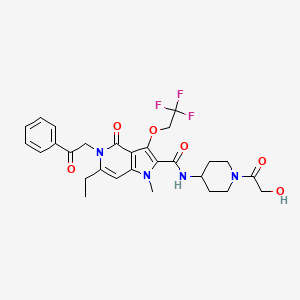
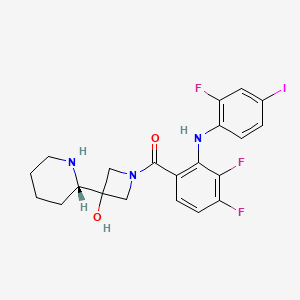
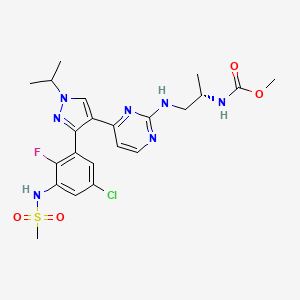
![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)
